Alkyl Chain Length: Optimizing Linker Spacing for PROTAC Ternary Complex Formation
The 5-carbon alkyl chain of 5-(tert-butoxy)pentanoic acid provides a specific spatial separation between ligase-binding and target-binding moieties in a PROTAC molecule. In contrast to shorter (C2-C3) or longer (C6-C12) linkers, a 5-carbon length has been empirically shown to be optimal for inducing protein degradation in certain target systems . This is a class-level inference, as direct comparative data for the target compound versus other lengths is not available in the open literature. The precise length is a critical variable in PROTAC design, and selecting the correct linker is essential for achieving potent and selective target degradation [1].
| Evidence Dimension | Linker carbon chain length |
|---|---|
| Target Compound Data | 5 carbons (pentanoic acid backbone) |
| Comparator Or Baseline | C2-C3 linkers (shorter) or C6-C12 linkers (longer) |
| Quantified Difference | Empirical optimization in PROTACs; direct quantitative comparison not available. |
| Conditions | PROTAC molecule assembly and cellular degradation assays |
Why This Matters
For procurement, this ensures the linker is of the correct length for a specific PROTAC design, avoiding the purchase of a non-optimal analog that would yield a less potent or inactive degrader.
- [1] PROTAC Linker. TargetMol. Product Overview. View Source
